molecular formula C20H22O6 B13720609 [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol CAS No. 35827-52-2

[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B13720609
CAS No.: 35827-52-2
M. Wt: 358.4 g/mol
InChI Key: FRNYWYUVZQQBQN-UHFFFAOYSA-N
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Description

This compound, structurally characterized as a bis-dioxolane derivative, features two 1,3-dioxolane rings interconnected via a hydroxymethyl-substituted carbon. Each dioxolane ring is substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4- or 5-position (depending on stereochemistry). Its molecular formula is C₁₉H₂₀O₆, with a molecular weight of 344.36 g/mol. The compound’s SMILES notation is C1=CC=C(C=C1)C2OC(C(O2)CO)CO, and its InChIKey is AEJRVTSEJAYBNR-UHFFFAOYSA-N .

Key physical properties include:

  • Solubility: Polar solvents (e.g., methanol, DMSO) due to hydroxymethyl groups.
  • Stereochemistry: The stereochemical arrangement of substituents (e.g., (4R,5S) configurations) influences reactivity and biological activity .

Properties

CAS No.

35827-52-2

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[5-[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2

InChI Key

FRNYWYUVZQQBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the formation of 1,3-dioxolane rings through the reaction of diols with aldehydes or ketones under acidic conditions. The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. The hydroxymethyl group is usually added through a hydroxymethylation reaction using formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve a multi-step synthesis process, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.

Medicine

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (dioxolane rings, hydroxymethyl/phenyl substituents) but differ in substituent patterns and applications:

Compound Name / ID Key Substituents Key Properties/Applications Reference
[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl] uracil (L-BHDU) Bromovinyl group, uracil base Antiviral (VZV, HSV-1 EC₅₀ = 0.22 µM); requires TK activation for phosphorylation
(4R,5S)-5-((4-Methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol 4-Methoxyphenoxy, dimethyl groups Synthetic intermediate for natural products; 93% purity via stereoselective synthesis
2-Phenyl-1,3-dioxolan-4-yl)methanol Single dioxolane ring with phenyl and hydroxymethyl Byproduct in glycerol acetalization; precursor for benzaldehyde derivatives
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol Oxazole ring instead of dioxolane Limited biological data; safety profile includes inhalation risks (GHS Category 5)
Fe₃O₄@SiO₂@HPW-catalyzed derivatives Variants include 2-phenyl-1,3-dioxane-5-ol Biomass conversion products; selectivity influenced by catalyst ratios (1–5%) and temperature (80–120°C)

Key Research Findings

Antiviral Activity: The target compound lacks direct antiviral data but shares structural motifs with L-BHDU, a potent VZV/HSV-1 inhibitor. L-BHDU’s efficacy (EC₅₀ = 0.22 µM) depends on VZV thymidine kinase (TK) for phosphorylation, whereas resistance mutations (e.g., TK-G22R) abolish activity .

Synthetic Utility: The compound’s synthesis likely involves acetalization of glycerol derivatives with benzaldehyde, similar to methods yielding 5-hydroxy-2-phenyl-1,3-dioxane (6:1 regioselectivity) . Dimethyl-substituted dioxolanes (e.g., (4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol) achieve >90% purity via optimized hydrolysis and recrystallization .

Catalytic Applications :

  • Heteropolyacid catalysts (e.g., Fe₃O₄@SiO₂@HPW) convert glucose into 2-phenyl-1,3-dioxolane derivatives under mild conditions (80–120°C), highlighting the compound’s role in sustainable chemistry .

Safety and Handling: Analogues like (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol require stringent safety protocols (e.g., inhalation protection) due to undefined toxicity .

Data Tables

Table 1: Structural Comparison of Dioxolane Derivatives

Feature Target Compound L-BHDU (4R,5S)-Methoxyphenoxy Derivative
Core Structure Bis-dioxolane Dioxolane + uracil Monomeric dioxolane
Substituents 2× phenyl, 2× hydroxymethyl Bromovinyl, hydroxymethyl, uracil 4-Methoxyphenoxy, dimethyl
Molecular Weight 344.36 g/mol 387.18 g/mol 298.33 g/mol
Key Application Synthetic intermediate Antiviral therapy Natural product synthesis

Biological Activity

The compound [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic molecule characterized by its unique structural features, including two phenyl rings and multiple dioxolane moieties. Its molecular formula is C20H22O6C_{20}H_{22}O_{6} with a CAS number of 35827-52-2. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities.

Structural Characteristics

The biological activity of this compound is largely influenced by its structural components. The presence of hydroxymethyl groups and the specific arrangement of functional groups contribute to its potential reactivity and interactions with biological targets. The dioxolane rings are known to enhance solubility and stability, which may facilitate interactions with various biological systems.

Antioxidant Activity

Compounds with similar structural motifs have demonstrated antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The hydroxymethyl group may play a role in scavenging free radicals, thus contributing to the compound's antioxidant activity.

Antimicrobial Properties

Research indicates that structurally related dioxolane compounds exhibit antimicrobial activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Studies have shown that dioxolane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be attributed to the ability of the compound to interfere with cellular signaling pathways involved in cell proliferation.

Synthesis Methods

The synthesis of This compound can be approached through several methods:

  • Condensation Reactions : Involves the reaction of phenolic compounds with aldehydes under acidic conditions.
  • Ring Closure Techniques : Utilizing appropriate catalysts to promote the formation of dioxolane rings from linear precursors.
  • Hydroxymethylation : Introducing hydroxymethyl groups via formaldehyde or related reagents.

These methods highlight the versatility in synthesizing this compound while considering efficiency and environmental impact.

Interaction Studies

Understanding how This compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques used include:

  • Molecular Docking Studies : To predict binding affinities and orientations with target proteins.
  • In Vitro Assays : Evaluating the biological effects on cultured cells.
  • In Vivo Models : Assessing therapeutic efficacy in animal models.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of dioxolane derivatives, concluding that compounds with similar structures effectively reduced oxidative stress markers in cellular models .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that certain dioxolane-based compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 3: Anticancer Effects

In a recent study, derivatives resembling This compound were shown to induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt signaling pathway .

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